molecular formula C24H39NO4 B026508 2-Nitrophenyl stearate CAS No. 104809-27-0

2-Nitrophenyl stearate

Cat. No.: B026508
CAS No.: 104809-27-0
M. Wt: 405.6 g/mol
InChI Key: GQOFUYZAMTVGQX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Nitrophenyl stearate can be synthesized through the esterification of stearic acid with 2-nitrophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale esterification processes. These processes would likely utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield .

Chemical Reactions Analysis

Types of Reactions

2-Nitrophenyl stearate primarily undergoes hydrolysis reactions catalyzed by lipases and esterases. The hydrolysis reaction involves the cleavage of the ester bond, resulting in the formation of 2-nitrophenol and stearic acid.

Common Reagents and Conditions

    Lipases and Esterases: These enzymes catalyze the hydrolysis of this compound.

    Water: Acts as a nucleophile in the hydrolysis reaction.

    Buffer Solutions: Maintain the pH at optimal levels for enzyme activity.

Major Products

Properties

IUPAC Name

(2-nitrophenyl) octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-24(26)29-23-20-18-17-19-22(23)25(27)28/h17-20H,2-16,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOFUYZAMTVGQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401505
Record name 2-Nitrophenyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104809-27-0
Record name 2-Nitrophenyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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